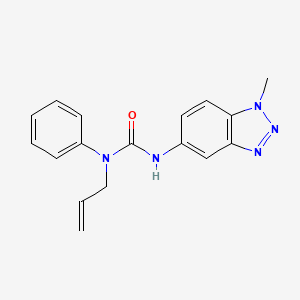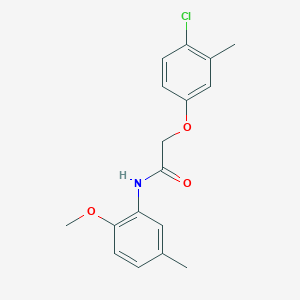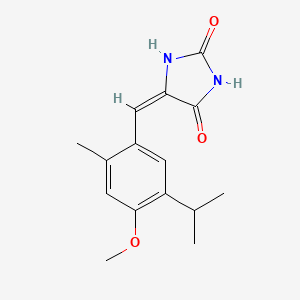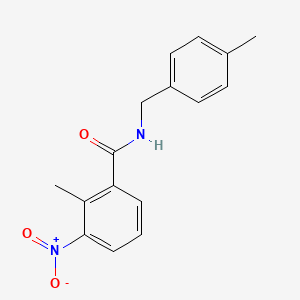![molecular formula C15H21N3O3S B5714553 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)
1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as cancer research, neuroscience, and stem cell research. DAPT is a γ-secretase inhibitor, which means it inhibits the activity of γ-secretase enzyme, which is responsible for the cleavage of amyloid precursor protein (APP) and the formation of amyloid β-peptides (Aβ).
Wirkmechanismus
1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide works by inhibiting the activity of γ-secretase enzyme, which is responsible for the cleavage of APP and the formation of Aβ. By inhibiting this enzyme, 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide reduces the formation of Aβ, which is a hallmark of Alzheimer's disease. In addition, 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to inhibit the Notch signaling pathway, which plays a critical role in cell differentiation and proliferation.
Biochemical and Physiological Effects
1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on γ-secretase and Notch signaling, 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to inhibit the activity of other enzymes such as caspases and matrix metalloproteinases. 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in lab experiments is its specificity for γ-secretase and Notch signaling, which allows for targeted inhibition of these pathways. Additionally, 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is relatively easy to synthesize and has good solubility in water and organic solvents. However, one of the limitations of using 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several potential future directions for research on 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. One area of interest is in developing more potent and selective inhibitors of γ-secretase and Notch signaling. Additionally, there is a need for more studies on the potential applications of 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in regenerative medicine and neurodegenerative diseases. Finally, there is a need for more studies on the potential toxicity of 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide and its effects on different cell types.
Synthesemethoden
The synthesis of 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide involves the reaction of 2,4-dimethoxyaniline with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with piperidine-4-carboxylic acid to form 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is in cancer research, where it has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has also been shown to have neuroprotective effects and is being studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to promote the differentiation of stem cells into specific cell types, which could have significant implications for regenerative medicine.
Eigenschaften
IUPAC Name |
1-[(2,4-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-20-11-3-4-12(13(9-11)21-2)17-15(22)18-7-5-10(6-8-18)14(16)19/h3-4,9-10H,5-8H2,1-2H3,(H2,16,19)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUUGERDBIBRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5714505.png)

![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5714545.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)